molecular formula C24H33N3O2S B2382663 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide CAS No. 1210123-72-0

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide

Cat. No.: B2382663
CAS No.: 1210123-72-0
M. Wt: 427.61
InChI Key: PVSVHDGTXHMBMS-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a synthetic small molecule research compound designed for neuroscientific and pharmacological investigation. This chemical features a strategic molecular architecture combining an acetamide linker with a phenylisopropylthio moiety and a 2-methoxyphenylpiperazine group, a structural motif extensively documented in CNS-active compounds . The piperazine ring, particularly when substituted with an aryl group like 2-methoxyphenyl, is a critical pharmacophore known to confer affinity for key neurotransmitter receptors in the brain, including serotonergic and dopaminergic systems . This makes the compound a valuable chemical tool for probing complex neurochemical pathways and studying receptor function and interaction. Researchers can utilize this acetamide derivative in structure-activity relationship (SAR) studies to optimize piperazine-based therapeutics and explore new mechanisms for CNS disorders . The compound is provided as a high-purity material suitable for in vitro biological screening and experimental pharmacology. Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-2-(4-propan-2-ylsulfanylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O2S/c1-19(2)30-21-10-8-20(9-11-21)18-24(28)25-12-13-26-14-16-27(17-15-26)22-6-4-5-7-23(22)29-3/h4-11,19H,12-18H2,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVSVHDGTXHMBMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NCCN2CCN(CC2)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 4-(isopropylthio)aniline and 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine. These intermediates are then coupled through acylation reactions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nitrating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the isopropylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

a) 18F-Mefway and 18F-FCWAY

  • Structure : Both feature a 4-(2-methoxyphenyl)piperazine group linked to an acetamide or cyclohexanecarboxamide backbone .
  • Key Differences :
    • 18F-Mefway includes a pyridinyl group, enhancing 5-HT1A receptor specificity.
    • 18F-FCWAY substitutes this with a cyclohexane ring, reducing metabolic stability in humans .
  • Pharmacological Data :
    • 18F-Mefway exhibits higher receptor-binding affinity (Kd = 0.8 nM) compared to 18F-FCWAY (Kd = 1.5 nM) in human PET studies .

b) BMY7378

  • Structure : 8-[2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl]-8-azaspiro[4,5]decane-7,9-dione .
  • Key Differences : Replaces the acetamide with a spirodecane-dione system, increasing rigidity.
  • Pharmacological Data : Acts as a selective 5-HT1A receptor antagonist (IC50 = 12 nM), highlighting the importance of the 2-methoxyphenylpiperazine group for receptor binding .
Compound Structural Features Target Receptor Affinity/Activity Reference
Target Compound 4-(iPrS)phenyl, 2-methoxyphenylpiperazine Hypothesized: 5-HT1A/D2 Pending
18F-Mefway Pyridinyl, cyclohexanecarboxamide 5-HT1A Kd = 0.8 nM
BMY7378 Spirodecane-dione, 2-methoxyphenylpiperazine 5-HT1A IC50 = 12 nM

Thiazole- and Benzothiazole-Modified Acetamides

a) N-(4-(2-Phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide Derivatives

  • Structure : Integrates a thiazole ring for π-π stacking with receptors .
  • Key Differences : The target compound lacks a thiazole but retains the piperazine-acetamide core.
  • Pharmacological Data : Thiazole derivatives show anticancer activity (e.g., IC50 = 3.2 μM against MCF-7 cells), suggesting structural versatility .

b) N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

  • Structure : Benzothiazole replaces the 4-(iPrS)phenyl group.
  • Synthesis : Formed via coupling of 2-chloroacetamide with N-methylpiperazine .
  • Pharmacological Data : Moderate anticancer activity (IC50 = 18 μM against HeLa cells), emphasizing the role of heterocyclic systems in bioactivity .

Sulfur-Containing Analogs

a) 2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-[(2,4-dichlorobenzyl)sulfanyl]phenyl)acetamide

  • Structure : Shares the sulfanyl (-S-) linker but uses a dichlorobenzyl group instead of isopropylthio .
  • Pharmacological Data : Demonstrated affinity for dopamine D2/D3 receptors (Ki = 34 nM), suggesting that sulfur atoms enhance membrane permeability .

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)acetamide is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, exploring various studies and findings related to its effects on different biological systems.

Chemical Structure

The structural formula of the compound can be broken down as follows:

  • Isopropylthio group : Provides hydrophobic characteristics.
  • Phenyl rings : Contribute to the compound's interaction with biological targets.
  • Piperazine moiety : Often associated with neuroactive properties.

Pharmacological Properties

  • Anti-inflammatory Activity :
    • Compounds similar in structure have demonstrated significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the inflammatory response. For instance, derivatives of thiazole phenyl compounds showed strong inhibition of prostaglandin H synthetase, suggesting that similar mechanisms may be at play for our compound .
  • Neuroprotective Effects :
    • Related compounds have been reported to inhibit pro-inflammatory cytokine release in microglial cells, indicating potential neuroprotective properties. This suggests that this compound might also exhibit similar effects, potentially through modulation of signaling pathways involved in neuroinflammation .
  • Antimicrobial Activity :
    • Some piperazine derivatives have shown antimicrobial properties against various pathogens, which could be relevant for this compound's biological profile.

Study 1: Anti-inflammatory Mechanism

A study focusing on structurally related compounds found that specific substitutions on the phenyl ring significantly enhanced anti-inflammatory activity. The presence of bulky groups at certain positions reduced efficacy, while halogen substitutions improved it. This structure-activity relationship (SAR) can inform future modifications of this compound to optimize its therapeutic effects .

Study 2: Neuroprotective Pathways

Research into the neuroprotective effects of similar compounds indicated that they activate several signaling pathways, including Akt and ERK, which are crucial for cell survival under stress conditions. The modulation of these pathways could be a significant mechanism through which our compound exerts its effects on neuronal cells .

Table 1: Comparison of Biological Activities

Compound NameAnti-inflammatory ActivityNeuroprotective ActivityAntimicrobial Activity
Compound AStrongModerateWeak
Compound BModerateStrongModerate
This compoundPotentially StrongPotentially StrongUnknown

Table 2: Structure-Activity Relationship Insights

Substitution PositionEffect on Activity
R1 (3-position)Increased inhibition
R2 (4-position)Decreased inhibition
R3 (5-position)Variable effect

Q & A

Basic: What are the key synthetic steps and characterization methods for this compound?

Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Amide bond formation : Reacting a substituted phenylacetic acid derivative with an amine-containing intermediate (e.g., 2-(4-(2-methoxyphenyl)piperazin-1-yl)ethylamine) using coupling agents like EDC/HOBt .
  • Thioether linkage : Introducing the isopropylthio group via nucleophilic substitution or oxidation-reduction reactions, often using hydrogen peroxide or sodium borohydride .

Characterization requires:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm substituent positions and purity (e.g., methoxy protons at ~3.8 ppm, piperazine ring protons between 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., calculated for C24_{24}H31_{31}N3_3O2_2S: 425.21 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>95% by reverse-phase C18 column) .

Basic: What stability considerations are critical during storage and handling?

Answer:

  • Oxidative degradation : The isopropylthio group is susceptible to oxidation; store under inert gas (e.g., argon) and add antioxidants like BHT .
  • Hydrolysis : The acetamide bond may hydrolyze in acidic/basic conditions; use neutral buffers for biological assays .
  • Storage : Long-term stability at -20°C in desiccated, amber vials to prevent light-induced decomposition .

Advanced: How can researchers optimize synthetic yield while minimizing by-products?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF) for amide coupling to enhance reactivity .
  • Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., thioether formation) to suppress side reactions .
  • Catalysts : Employ Pd/C for catalytic hydrogenation in reduction steps to improve efficiency .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC to isolate the target compound from regioisomers .

Advanced: How to design assays for evaluating receptor binding affinity and selectivity?

Answer:

  • Target selection : Prioritize serotonin (5-HT1A_{1A}/5-HT2A_{2A}) and dopamine D2_2 receptors due to structural similarity to piperazine-containing ligands .
  • Radioligand displacement assays : Use 3^3H-ketanserin for 5-HT2A_{2A} or 3^3H-spiperone for D2_2, with HEK-293 cells expressing cloned receptors .
  • Selectivity screening : Test against off-target receptors (e.g., adrenergic α1_1, histamine H1_1) to assess specificity .

Advanced: How to resolve contradictions in reported bioactivity data?

Answer:

  • Reproducibility checks : Validate assays under standardized conditions (e.g., pH 7.4, 37°C) and confirm compound purity via HPLC .
  • Structural analogs : Compare activity with derivatives (e.g., replacing 2-methoxyphenyl with 4-fluorophenyl) to isolate substituent effects .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations that explain divergent IC50_{50} values .

Advanced: What role do substituents play in modulating target binding and pharmacokinetics?

Answer:

  • Piperazine moiety : The 2-methoxyphenyl group enhances 5-HT1A_{1A} affinity by forming π-π interactions with transmembrane helices .
  • Isopropylthio group : Increases lipophilicity (logP ~3.5), improving blood-brain barrier permeability but potentially reducing aqueous solubility .
  • Acetamide linker : Stabilizes the bioactive conformation via hydrogen bonding with receptor residues (e.g., Asp116 in 5-HT1A_{1A}) .

Advanced: How can computational methods guide the design of derivatives with improved efficacy?

Answer:

  • QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronic properties (e.g., Hammett σ) with receptor affinity .
  • Molecular dynamics simulations : Predict binding stability (e.g., RMSD <2.0 Å over 100 ns) and identify residues critical for interaction .
  • ADMET prediction : Tools like SwissADME estimate bioavailability (e.g., %F >50) and toxicity risks (e.g., hERG inhibition) .

Basic: What analytical techniques confirm structural integrity post-synthesis?

Answer:

  • FT-IR spectroscopy : Confirm amide C=O stretch (~1650 cm1^{-1}) and aromatic C-H bends (~750 cm1^{-1}) .
  • X-ray crystallography : Resolve crystal packing and verify stereochemistry (if single crystals are obtainable) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.4% of theoretical values .

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